Product packaging for 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol(Cat. No.:CAS No. 1261513-74-9)

2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol

Cat. No.: B3094935
CAS No.: 1261513-74-9
M. Wt: 255.19 g/mol
InChI Key: PSGUQMUOSLNMNP-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles in Contemporary Organic and Materials Science Research

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental building blocks in a vast array of chemical applications. Their importance stems from a unique combination of properties that make them invaluable in both biological and material contexts.

In the realm of organic chemistry and drug discovery , the pyridine nucleus is a privileged scaffold, frequently incorporated into the structures of pharmaceuticals. bldpharm.comsemanticscholar.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can be crucial for modulating the solubility and pharmacokinetic properties of a drug molecule. bldpharm.com This has led to the integration of pyridine moieties into a wide range of therapeutic agents, including those with antibacterial, anticancer, and antiviral activities. acs.org The flat, aromatic nature of the pyridine ring also allows it to participate in π-π stacking interactions, which can be critical for binding to biological targets such as enzymes and receptors. acs.org

In materials science , pyridine derivatives are integral to the development of functional materials. Their electron-deficient nature, a consequence of the electronegative nitrogen atom, makes them useful components in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The ability of the pyridine nitrogen to coordinate with metal ions is also exploited in the formation of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. Furthermore, the functionalization of the pyridine ring allows for the fine-tuning of the electronic and physical properties of these materials. nih.gov

Role of Fluorinated Moieties, Particularly Trifluoromethoxy Groups, in Modulating Chemical Properties for Advanced Applications

The introduction of fluorine-containing groups into organic molecules is a widely used strategy to enhance their chemical and physical properties for specialized applications. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its unique electronic and steric characteristics. ijprs.com

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, a property that can significantly enhance a molecule's ability to cross biological membranes. smolecule.comnih.gov This increased lipophilicity can lead to improved bioavailability of drug candidates. smolecule.com Furthermore, the strong carbon-fluorine bonds in the -OCF3 group confer high metabolic stability, making molecules more resistant to degradation by enzymes in the body. smolecule.com This can prolong the therapeutic effect of a drug.

From an electronic standpoint, the trifluoromethoxy group is a strong electron-withdrawing group, which can significantly alter the reactivity and electronic properties of an aromatic ring. nih.gov This modulation of the electronic landscape of a molecule can be critical for its interaction with biological targets or for tuning the properties of advanced materials. The unique combination of lipophilicity, metabolic stability, and electronic influence makes the trifluoromethoxy group a valuable tool for the design of novel pharmaceuticals, agrochemicals, and functional materials. ijprs.comnih.gov

Research Rationale for Investigating 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol within the Scope of Fundamental Chemical Inquiry

While specific research on this compound (CAS Number: 1261513-74-9) is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the known properties of its constituent moieties. The compound represents a logical target for synthesis and characterization in the pursuit of novel molecules with potentially valuable biological or material properties.

The pyridin-3-ol substructure provides a handle for further functionalization and can participate in hydrogen bonding, a key interaction in both biological systems and the self-assembly of materials. The placement of the hydroxyl group at the 3-position influences the electronic distribution within the pyridine ring.

The investigation of this compound would therefore be a valuable exercise in fundamental chemical research. The synthesis of this molecule would provide an opportunity to explore new synthetic methodologies. Subsequent characterization of its physicochemical properties, such as its acidity/basicity, lipophilicity, and electronic structure, would provide valuable data for computational models and structure-activity relationship studies. Furthermore, screening this compound for biological activity or for its properties as a material component could lead to the discovery of new lead compounds for drug development or novel building blocks for functional materials. The study of its isomer, 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol, has suggested potential applications in medicinal chemistry and materials science, further strengthening the case for a thorough investigation of this particular molecular architecture. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F3NO2 B3094935 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol CAS No. 1261513-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-4-1-3-8(7-9)11-10(17)5-2-6-16-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGUQMUOSLNMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683137
Record name 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261513-74-9
Record name 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3 Trifluoromethoxy Phenyl Pyridin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the complexity of 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous signal assignment and complete structural verification.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the spectrum of this compound, distinct signals are expected for the protons on both the pyridin-3-ol and the 3-(trifluoromethoxy)phenyl rings.

The pyridin-3-ol ring contains three aromatic protons, while the phenyl ring contains four. The hydroxyl proton (-OH) on the pyridine (B92270) ring may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The protons on the phenyl ring are influenced by the electron-withdrawing trifluoromethoxy group, leading to predictable shifts. Protons ortho to this group will experience a different electronic environment than the meta and para protons. The coupling patterns (splitting) between adjacent protons provide definitive evidence of their relative positions on the rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H4 7.20 - 7.40 Doublet of doublets J ≈ 8.0, 4.5 Hz
Pyridine H5 7.10 - 7.30 Doublet of doublets J ≈ 8.0, 1.5 Hz
Pyridine H6 8.10 - 8.30 Doublet of doublets J ≈ 4.5, 1.5 Hz
Phenyl H2' 7.80 - 7.95 Singlet (or narrow t) -
Phenyl H4' 7.30 - 7.45 Doublet of triplets J ≈ 8.0, 1.0 Hz
Phenyl H5' 7.50 - 7.65 Triplet J ≈ 8.0 Hz
Phenyl H6' 7.70 - 7.85 Doublet J ≈ 8.0 Hz

Note: Predicted values are based on standard substituent effects and data from analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. The spectrum of this compound is expected to show 12 distinct signals, one for each unique carbon atom. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shifts are influenced by the electronegativity of the attached atoms (O, N) and the aromatic ring currents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C2 145.0 - 150.0
Pyridine C3 150.0 - 155.0
Pyridine C4 120.0 - 125.0
Pyridine C5 125.0 - 130.0
Pyridine C6 140.0 - 145.0
Phenyl C1' 135.0 - 140.0
Phenyl C2' 115.0 - 120.0
Phenyl C3' 148.0 - 152.0 (q, J ≈ 2 Hz)
Phenyl C4' 118.0 - 122.0
Phenyl C5' 128.0 - 132.0
Phenyl C6' 124.0 - 128.0

Note: Predicted values are based on standard substituent effects. The signal for the carbon in the -OCF₃ group will exhibit a large one-bond coupling constant (¹JCF).

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given the 100% natural abundance and high receptivity of the ¹⁹F nucleus, it provides clean, simple spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are not typically coupled to any nearby protons. The chemical shift of the -OCF₃ group generally appears in a characteristic range, typically between -56 and -60 ppm relative to a standard like CFCl₃. This single peak provides unambiguous evidence for the presence of the trifluoromethoxy group.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to trace the connectivity of protons around the pyridine ring (H4-H5-H6) and the phenyl ring (H4'-H5'-H6'), confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of all protonated carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₈F₃NO₂. HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙).

Table 3: HRMS Data for this compound

Formula Ion Type Calculated Exact Mass Observed Mass
C₁₂H₈F₃NO₂ [M+H]⁺ 256.0580 (Experimental)

The observed mass from an HRMS experiment would be expected to match the calculated exact mass to within a few parts per million (ppm), which serves as definitive confirmation of the compound's elemental composition. Analysis of the fragmentation pattern can also support the proposed structure, with likely fragment ions corresponding to the loss of the -OCF₃ group or cleavage of the bond between the phenyl and pyridine rings.

Tandem Mass Spectrometry (MS/MS) in Mechanistic Studies

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In the analysis of this compound derivatives, MS/MS experiments are crucial for confirming the connectivity of the pyridine and trifluoromethoxyphenyl rings and for understanding the stability of various substructures.

Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate, likely on the pyridine nitrogen, to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would initiate fragmentation. The trifluoromethoxy group is a key reporter, often fragmenting through characteristic pathways. The strong electron-withdrawing nature of this group can influence the fragmentation of the phenyl ring. researchgate.net

Expected Fragmentation Pathways:

Inter-ring Cleavage: A primary fragmentation pathway for biaryl systems is the cleavage of the C-C bond connecting the two aromatic rings. This would result in fragment ions corresponding to the protonated pyridinol moiety and the trifluoromethoxyphenyl cation.

Fragmentation of the Pyridine Ring: The hydroxypyridine ring can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), which is typical for pyridine and its derivatives. researchgate.net

Fragmentation of the Trifluoromethoxy Group: The OCF₃ group can lose a fluorine radical followed by CO, leading to a -OCF₂ fragment, or undergo other rearrangements. The stability of the 4-(trifluoromethoxy)phenyl moiety has been noted in the fragmentation of other complex molecules, suggesting it may remain intact in some fragments. researchgate.net

Loss of Hydroxyl Group: Dehydration, or the loss of a water molecule (H₂O), from the protonated molecular ion is another plausible fragmentation pathway, particularly for hydroxypyridine derivatives. researchgate.net

By meticulously analyzing the masses of the product ions, a detailed fragmentation map can be constructed. This map not only confirms the identity of the compound but also provides insight into bond strengths and the relative stability of different fragments, which is invaluable for mechanistic studies of related chemical reactions.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
[M+H]⁺[M+H - H₂O]⁺H₂OLoss of the hydroxyl group as water
[M+H]⁺[M+H - CO]⁺COLoss of carbon monoxide from the pyridinol ring
[M+H]⁺[C₆H₄(OCF₃)]⁺C₅H₅NOCleavage of the inter-ring C-C bond
[M+H]⁺[C₅H₅NO+H]⁺C₇H₄F₃OCleavage of the inter-ring C-C bond

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and can offer insights into its conformational state. arxiv.org

IR spectroscopy is particularly sensitive to polar functional groups and is therefore excellent for identifying the key structural motifs within this compound. The spectrum is expected to be dominated by absorptions from the O-H, C-O, C=N, C=C, and C-F bonds.

O-H Stretching: A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the C-H stretching vibrations of both the pyridine and phenyl rings.

Ring Vibrations: The region from 1620-1450 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the aromatic rings. unibo.it

C-O Stretching: The C-O stretch of the phenol (B47542) is expected to appear as a strong band in the 1280-1200 cm⁻¹ range. rsc.org

Trifluoromethoxy Group Vibrations: The trifluoromethoxy group gives rise to very strong and characteristic absorption bands. The asymmetric and symmetric C-F stretching vibrations are typically observed in the 1280-1050 cm⁻¹ region and are often the most intense peaks in the spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (H-bonded)3400-3200Medium-Strong, Broad
Aromatic C-H stretch3100-3000Medium, Sharp
C=C / C=N ring stretch1620-1450Medium-Strong, Sharp
C-O stretch (phenol)1280-1200Strong
C-F stretch (asymmetric and symmetric)1280-1050Very Strong
Aromatic C-H out-of-plane bend900-700Strong

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric vibrations. arxiv.org For this compound, Raman would be highly effective for observing the vibrations of the aromatic carbon skeletons and the inter-ring C-C bond.

Ring Breathing Modes: Symmetrical "ring-breathing" modes of both the phenyl and pyridine rings, which involve the radial expansion and contraction of the rings, typically give rise to strong and sharp Raman bands. A prominent band near 1000 cm⁻¹ is characteristic of the pyridine ring breathing mode. rsc.orgresearchgate.net

Inter-ring C-C Stretch: The stretching vibration of the single bond connecting the two rings is often weak in the IR spectrum but can be observed in the Raman spectrum.

Symmetric C-F Vibrations: While C-F stretches are strong in IR, the symmetric C-F stretching modes of the OCF₃ group will also be Raman active.

Hydroxyl Group: The O-H stretch is typically weak in Raman spectra, making it less prominent than in IR.

The combination of IR and Raman data provides a more complete vibrational profile of the molecule, confirming the presence of all key functional groups and aiding in a comprehensive structural assignment. aip.org

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H stretch3100-3000Strong
C=C / C=N ring stretch1620-1550Medium-Strong
Pyridine ring breathing~1000Strong, Sharp
Phenyl ring breathing (trifluoromethoxy-substituted)~800Medium

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For biaryl compounds like this compound, this technique provides invaluable data on bond lengths, bond angles, and the crucial torsional (dihedral) angle between the phenyl and pyridine rings. researchgate.net

Based on studies of analogous 2-phenylpyridine (B120327) and other biaryl systems, the molecule is not expected to be perfectly planar in the solid state due to steric hindrance between the ortho-hydrogens of the two rings. nih.govmdpi.com The resulting dihedral angle is a balance between steric repulsion, which favors a twisted conformation, and electronic conjugation, which favors planarity. Crystal packing forces also play a significant role in determining the final conformation. nih.gov

Key structural features that would be determined include:

Inter-ring Dihedral Angle: The angle between the planes of the phenyl and pyridine rings.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and is likely to form intermolecular hydrogen bonds with the nitrogen atom of a neighboring pyridine ring (O-H···N), creating chains or dimeric motifs in the crystal lattice. researchgate.netnih.gov

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, further stabilizing the crystal structure. researchgate.net

The precise measurement of bond lengths can also confirm the electronic character of the molecule, such as the partial double-bond character of the C-O bond in the phenol and the C-N bonds within the pyridine ring.

Structural ParameterExpected ValueSignificance
C-C (inter-ring) bond length~1.48-1.50 ÅIndicates single bond character between sp² carbons
C-O (phenol) bond length~1.36 ÅShorter than a typical C-O single bond due to resonance
Phenyl-Pyridine Dihedral Angle20-50°Reflects balance of steric hindrance and conjugation nih.gov
O-H···N Hydrogen Bond Distance~2.7-2.9 ÅConfirms strong intermolecular interactions researchgate.netnih.gov

Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules of this polarity.

Stationary Phase: A standard C18 (octadecylsilyl) column is often the first choice. However, for fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity. chromatographyonline.comresearchgate.net PFP columns can provide enhanced retention and unique selectivity for halogenated and aromatic compounds due to dipole-dipole, π–π, and ion-exchange interactions, in addition to hydrophobic interactions. chromatographyonline.comsilicycle.com

Mobile Phase: A gradient elution using a mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and water is common. An acid modifier, such as 0.1% formic acid or trifluoroacetic acid, is usually added to the mobile phase to ensure good peak shape by protonating the pyridine nitrogen. helixchrom.comsielc.com

Detection: Ultraviolet (UV) detection is ideal, as the conjugated aromatic system of the molecule will exhibit strong absorbance. A detection wavelength between 250-280 nm would likely be appropriate.

Purity Analysis: The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.netresearchgate.net The presence of any impurities would be indicated by additional peaks at different retention times. Method validation according to ICH guidelines would be performed to ensure the method is accurate, precise, and robust. researchgate.net

ParameterTypical ConditionRationale
Column (Stationary Phase)Pentafluorophenyl (PFP) or C18, 5 µm particle sizePFP offers unique selectivity for fluorinated/aromatic analytes chromatographyonline.comresearchgate.net
Column Dimensions4.6 x 150 mmStandard analytical column dimensions sielc.com
Mobile Phase AWater + 0.1% Formic AcidAqueous component; acid for peak shape control helixchrom.com
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic component for elution
ElutionGradient (e.g., 10% to 95% B over 20 min)Ensures separation of components with varying polarities
Flow Rate1.0 mL/minStandard analytical flow rate
DetectionUV at 254 nmStrong absorbance from conjugated aromatic system

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In the context of this compound derivatives, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a critical tool for identification and quantification.

The volatility of this compound derivatives is a key determinant of their suitability for GC analysis. The presence of the trifluoromethoxy group can enhance volatility compared to non-fluorinated analogues. However, the polar hydroxyl group on the pyridine ring may necessitate derivatization to improve chromatographic peak shape and thermal stability. A common derivatization strategy involves the silylation of the hydroxyl group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.

Research Findings:

While specific studies on the GC analysis of this compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related compounds, such as trifluoromethylphenylpiperazines and other pyridine derivatives. researchgate.netnih.gov Studies on regioisomeric trifluoromethylphenyl compounds have demonstrated that GC can effectively separate isomers. nih.gov The elution order in GC is often influenced by the substitution pattern on the aromatic rings, with factors like boiling point and interactions with the stationary phase playing a significant role. researchgate.net For instance, in the analysis of trifluoromethylphenyl regioisomers, it has been observed that the 2-substituted isomer tends to elute before the 3- and 4-substituted isomers on certain stationary phases. researchgate.net

When coupled with a mass spectrometer, GC-MS provides invaluable structural information based on the fragmentation patterns of the analyte. For trifluoromethoxy-containing compounds, characteristic fragments would likely include the loss of the trifluoromethoxy group or cleavage of the bond between the phenyl and pyridine rings.

Below is a hypothetical data table outlining typical GC-MS parameters that could be employed for the analysis of a derivatized this compound derivative.

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 280 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL (splitless mode)
MS Detector Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Transfer Line Temp 290 °C

Ultra-Performance Liquid Chromatography (UPLC) and Multidimensional Chromatography

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically sub-2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). For the analysis of this compound and its derivatives, which possess moderate polarity, UPLC is an exceptionally well-suited technique.

The hydrophilic nature of many pyridine compounds can present challenges in reversed-phase chromatography, sometimes necessitating the use of ion-pairing reagents. helixchrom.com However, modern UPLC columns with diverse stationary phase chemistries often allow for excellent separation without such additives. helixchrom.com Coupling UPLC with mass spectrometry (UPLC-MS), particularly tandem mass spectrometry (UPLC-MS/MS), is a powerful combination for achieving high selectivity and sensitivity in complex sample matrices. nih.govspringernature.com

Research Findings:

Specific UPLC methods for this compound are noted in commercial product documentation, indicating the viability of this technique for its analysis. bldpharm.com General methods for the LC-MS analysis of pyridine and quinoline (B57606) derivatives have been successfully developed, demonstrating the utility of this approach for structural determination and purity assessment. researchgate.net For related nitrogen-containing heterocyclic compounds, mixed-mode liquid chromatography, which utilizes both hydrophobic and ion-exchange interactions, has been shown to be effective. nih.gov

A typical UPLC-MS method for this compound would likely employ a C18 or phenyl-hexyl stationary phase with a gradient elution of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency.

The following table illustrates a potential UPLC-MS/MS method for the analysis of this compound.

ParameterValue
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Drying Gas Temp 350 °C
MRM Transitions Specific precursor-to-product ion transitions would be determined for quantification

Multidimensional Chromatography:

For exceptionally complex samples where single-dimension chromatography may not provide adequate resolution, multidimensional chromatography offers a powerful solution. This technique involves coupling two or more independent separation mechanisms. A common approach is two-dimensional liquid chromatography (2D-LC), where a fraction from the first dimension column is transferred to a second dimension column with a different selectivity for further separation. For instance, an initial separation on a reversed-phase column could be followed by a second separation on a HILIC (Hydrophilic Interaction Liquid Chromatography) column. While highly specialized, this approach provides a significant increase in peak capacity and is invaluable for resolving closely related impurities or analyzing the target compound in a challenging matrix.

Structure Activity Relationship Sar Studies of 2 3 Trifluoromethoxy Phenyl Pyridin 3 Ol Analogues in Chemical Systems

Methodologies for Establishing Structure-Activity Relationships

To systematically investigate the SAR of 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol analogues, medicinal chemists employ a variety of computational and synthetic strategies. These methodologies are designed to efficiently explore the vast chemical space around a lead compound, identifying derivatives with improved properties.

Fragment-Based and Scaffold-Hopping Approaches in Derivative Design

Fragment-based drug design (FBDD) and scaffold hopping are powerful strategies for discovering novel chemotypes and optimizing lead compounds. uniroma1.itmdpi.com

Fragment-Based Design begins by identifying small molecular fragments that bind weakly but efficiently to a biological target. nih.govresearchgate.net In the context of this compound, this could involve deconstructing the molecule into its constituent parts—the trifluoromethoxyphenyl group and the pyridin-3-ol group—and screening libraries of similar fragments to understand their individual binding contributions. nih.gov Once optimal fragments are identified, they can be linked together or grown to reconstruct a high-affinity ligand. This "deconstruction-reconstruction" approach allows for a rational exploration of the chemical space around the core structure. nih.gov

Scaffold Hopping aims to replace the central core (scaffold) of a molecule while retaining the spatial orientation of its key interacting functional groups. nih.govnih.govbohrium.com For the 2-phenylpyridin-3-ol (B1294642) core, this strategy could generate novel analogues with different intellectual property profiles or improved physicochemical properties. uniroma1.it The goal is to find a new scaffold that mimics the topology of the original, ensuring that the crucial trifluoromethoxy and hydroxyl moieties are positioned correctly for interaction. nih.gov This can lead to the discovery of structurally distinct compounds that exhibit the same or improved activity. nih.gov

Table 1: Hypothetical Scaffold Hopping Strategies for 2-Phenylpyridin-3-ol Core
Original ScaffoldPotential Replacement ScaffoldRationaleKey Moieties Retained
2-Phenylpyridine (B120327)1-PhenylpyrazoleAlters hydrogen bonding capacity and electronics of the core ring system.Aryl and Heterocyclic rings
2-Phenylpyridine2-PhenylpyrimidineIntroduces an additional nitrogen to modulate solubility and interaction points.Aryl and Heterocyclic rings
2-Phenylpyridine3-PhenylisoxazoleChanges the core heterocycle to one with different electronic and metabolic properties.Aryl and Heterocyclic rings
2-PhenylpyridineIndoleReplaces the pyridine (B92270) with a fused bicyclic system to explore a different region of chemical space.Aryl and Heterocyclic rings

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their structural and physicochemical properties, expressed numerically as "descriptors". chemrevlett.comnih.gov This method allows for the prediction of the activity of newly designed molecules before their synthesis, saving time and resources. nih.govhufocw.org

The development of a robust QSAR model involves several steps:

Data Set Preparation : A series of analogues of this compound with experimentally determined activities is compiled. chemrevlett.com

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. protoqsar.com These can be classified into several categories:

0D/1D Descriptors : Based on the chemical formula, such as molecular weight, atom counts, and fragment counts. hufocw.org

2D Descriptors : Derived from the 2D structure, including topological indices, connectivity indices, and counts of specific functional groups. researchgate.net

3D Descriptors : Based on the 3D conformation of the molecule, such as molecular shape, volume, and surface area. researchgate.net

Electronic Descriptors : Properties like dipole moment, HOMO/LUMO energies, and partial charges on atoms. nih.gov

Physicochemical Descriptors : Lipophilicity (LogP), solubility, and polar surface area (PSA). hufocw.org

Model Building and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity. chemrevlett.commdpi.com The model's predictive power is then rigorously validated. chemrevlett.com

A successful QSAR model can identify which descriptors are most influential, providing direct insight into the SAR. hufocw.org For instance, a model might reveal that higher lipophilicity and a negative electrostatic potential near the pyridin-3-ol oxygen are correlated with increased activity.

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues
Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
PhysicochemicalLogP (Lipophilicity)Affects membrane permeability and hydrophobic interactions.
ElectronicHOMO/LUMO Energy GapRelates to the molecule's chemical reactivity and stability.
TopologicalTopological Polar Surface Area (TPSA)Correlates with hydrogen bonding potential and permeability. hufocw.org
3D / StericMolecular VolumeIndicates how well the molecule fits into a specific binding site.
ConstitutionalNumber of Rotatable BondsRelates to the conformational flexibility of the molecule. hufocw.org

Positional and Substituent Effects on Chemical Reactivity and Interactions

Moving the trifluoromethoxy (-OCF3) group from the meta-position (C3') to the ortho- (C2') or para- (C4') position on the phenyl ring would significantly alter the molecule's properties. The -OCF3 group is strongly electron-withdrawing, and its position affects the electron density distribution across the aromatic ring. libretexts.orgscribd.com This change in electronics can impact the pKa of the pyridinol hydroxyl group and the reactivity of the entire molecule in substitution reactions. lumenlearning.com

Similarly, the position of the hydroxyl (-OH) group on the pyridine ring is critical. A 3-ol, as in the parent compound, has a distinct electronic and hydrogen-bonding profile compared to a 2-ol or 4-ol isomer. These isomers exist in equilibrium with their corresponding pyridone tautomers, and the position of the hydroxyl group dictates the stability and reactivity of these forms. nih.gov The ability of the pyridine nitrogen and the hydroxyl group to participate in intra- or intermolecular hydrogen bonding is also highly dependent on their relative positions. researchgate.net

Table 3: Predicted Effects of Isomeric Variations on Molecular Properties
Structural VariationPredicted Effect on ElectronicsPredicted Effect on Sterics/ConformationPotential Impact on Chemical Interactions
Move -OCF3 from 3' to 2' positionStronger inductive electron withdrawal; potential for through-space interactions with the pyridine ring.Increased steric hindrance, forcing a twist in the biaryl bond and altering conformation.May disrupt optimal binding geometry due to steric clash.
Move -OCF3 from 3' to 4' positionMaximizes resonance-based electron withdrawal from the phenyl ring.Minimal change in steric hindrance compared to the 3'-isomer.Could alter long-range electrostatic interactions.
Move -OH from 3 to 4 positionChanges the dipole moment and favors the pyridone tautomer more strongly.Alters the primary vector for hydrogen bond donation.Changes the geometry of hydrogen bonding with interacting partners.
Add a methyl group at C5 on pyridineActs as a weak electron-donating group, slightly increasing basicity.Adds steric bulk, potentially influencing binding orientation.Could provide beneficial hydrophobic interactions or cause steric hindrance. nih.gov

Impact of Trifluoromethoxy and Pyridin-3-ol Moieties on Chemical Recognition and Modulation

The two defining features of the parent compound, the trifluoromethoxy group and the pyridin-3-ol moiety, each contribute unique and critical properties that govern its chemical recognition and ability to modulate systems.

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its distinct combination of properties. mdpi.comnih.gov It is highly lipophilic (more so than a trifluoromethyl group), which can enhance a molecule's ability to cross lipid membranes. researchgate.net Its strong electron-withdrawing nature alters the electronic character of the phenyl ring, influencing interactions like π-stacking and cation-π interactions. libretexts.orgmdpi.com Furthermore, the C-F bonds are exceptionally stable, making the -OCF3 group highly resistant to metabolic degradation, which can improve the compound's stability in biological systems. nih.gov

The pyridin-3-ol moiety is a versatile functional group that can engage in multiple types of non-covalent interactions. nih.govacs.org The hydroxyl group is an excellent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. nih.gov This dual nature allows for specific and directional interactions. The phenolic character of the hydroxyl group also allows it to be deprotonated, enabling ionic interactions. The pyridine ring itself is an aromatic system capable of participating in π-stacking with other aromatic rings. The precise positioning of the nitrogen and hydroxyl group in the 3-ol isomer creates a unique electrostatic potential map that is key to its recognition by other molecules. nih.gov

Table 4: Key Contributions of Functional Moieties to Chemical Recognition
MoietyPropertyImpact on Molecular Interactions
Trifluoromethoxy (-OCF3)High LipophilicityEnhances hydrophobic interactions and membrane permeability. mdpi.com
Strong Electron-Withdrawing EffectModulates aromatic ring electronics (π-system) and pKa of other groups. mdpi.comresearchgate.net
Metabolic StabilityResists enzymatic degradation, increasing chemical stability. nih.gov
Pyridin-3-olHydrogen Bond Donor/AcceptorForms specific, directional hydrogen bonds via the -OH group and pyridine nitrogen. nih.gov
Aromatic SystemParticipates in π-stacking and cation-π interactions.
Acidic/Basic NatureCan participate in acid-base chemistry and form ionic bonds upon deprotonation. acs.org

Mechanistic Chemical Studies and Research Applications of 2 3 Trifluoromethoxy Phenyl Pyridin 3 Ol in Non Biological Systems

Investigations into Fundamental Reaction Mechanisms Involving the Pyridin-3-ol Moiety

The reactivity of the pyridin-3-ol core in 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol is complex, influenced by the electron-donating hydroxyl group and the electron-withdrawing nature of the pyridine (B92270) nitrogen. This duality governs its behavior in various chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions

The pyridine ring generally exhibits suppressed reactivity towards electrophilic substitution compared to benzene, due to the electronegative nitrogen atom which deactivates the ring. wikipedia.org When such reactions do occur, they typically favor the 3-position under harsh conditions, as attack at the 2- or 4-positions results in a less stable intermediate with a positive charge on the nitrogen. quora.comquora.comquimicaorganica.org However, the presence of the activating hydroxyl group at the 3-position in the pyridin-3-ol moiety complicates this, potentially directing electrophiles to the ortho (2- and 4-) positions.

Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions. chemistry-online.comquora.com This is because the electronegative nitrogen can effectively stabilize the negative charge in the reaction intermediate. quora.com The presence of a good leaving group at these positions facilitates reaction via an addition-elimination mechanism. chemistry-online.comquimicaorganica.org

Table 1: General Reactivity of the Pyridine Moiety

Reaction Type Position Favored Reactivity Relative to Benzene Rationale
Electrophilic Substitution 3-position Less Reactive The nitrogen atom deactivates the ring; attack at C-3 leads to a more stable cationic intermediate. quimicaorganica.org

Cycloaddition Reactions (e.g., Oxidopyridinium Cycloadditions)

The pyridin-3-ol structure is a precursor for generating 3-oxidopyridinium betaines. These zwitterionic species act as 1,3-dipoles in cycloaddition reactions, a powerful method for synthesizing complex nitrogen-containing heterocycles. rsc.orgbohrium.com Pioneering work by Katritzky and subsequent research have established these reactions, particularly [5+2] cycloadditions, as a versatile synthetic tool. rsc.orgacs.org The reactivity and selectivity of these cycloadditions are influenced by the N-substituents on the pyridinium (B92312) ring and the electronic nature of the reacting alkene or alkyne. acs.org Density functional theory (DFT) calculations have been employed to understand the reactivity and explore various cycloaddition pathways, such as (5+2), (5+4), and (5+6) cycloadditions. acs.orgacs.orgnih.gov

Exploration as a Chemical Ligand in Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. digitellinc.comwikipedia.org The lone pair of electrons on the pyridine nitrogen atom allows it to function as a Lewis base. wikipedia.org For this compound, the presence of the hydroxyl group at the 3-position enables it to act as a bidentate chelating ligand, coordinating to a metal center through both the pyridine nitrogen and the hydroxyl oxygen.

The trifluoromethyl and trifluoromethoxy groups are known to influence the electronic properties of ligands, which in turn affects the characteristics of the resulting metal complexes. nih.govmdpi.comornl.gov The rich coordination chemistry of pyridine-type ligands has been utilized to construct functional materials and molecular assemblies with specific properties. acs.org Complexes of pyridine derivatives with metals such as cobalt (Co), nickel (Ni), and copper (Cu) have been synthesized and characterized, often exhibiting octahedral or tetrahedral geometries. wikipedia.org

Applications in Advanced Materials Science Research

The distinct structural and electronic features of this compound make it a promising candidate for the development of novel functional materials.

Design and Synthesis of Organic Semiconductors and Conductive Polymers

Conjugated organic polymers that conduct electricity are a major focus of materials science research. wikipedia.org Polymers incorporating pyridine units have been explored for applications in electronics, including as components in anode materials and for use in organic light-emitting diodes (OLEDs). researchgate.net The inherent π-conjugated system of the pyridine ring is essential for charge transport. wikipedia.org

The structure of this compound, featuring interconnected aromatic rings, provides a conjugated backbone suitable for incorporation into larger polymeric systems. Classes of intrinsically conducting polymers (ICPs) like polypyrroles and polythiophenes are well-established, and derivatives are often synthesized to improve properties like solubility and processability. mdpi.comnih.gov The electrical properties of such polymers can be fine-tuned through organic synthesis, and the introduction of the electron-withdrawing trifluoromethoxy group can modulate the electronic characteristics of the resulting material. mdpi.comwikipedia.org

Table 2: Examples of Pyridine-Containing Polymer Applications

Polymer Type Key Feature Potential Application
(Bi)pyridine Polymers Redox activity, ligand formation OLEDs, Catalysis, Fuel Cells researchgate.net
Poly(p-phenylene vinylene) Electroluminescence OLEDs wikipedia.org

Development of Functional Materials with Tailored Optical or Electronic Properties

Pyridine derivatives are key components in the design of materials with nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. ias.ac.in The NLO response of a molecule is often enhanced by the presence of both electron-donating and electron-accepting groups connected by a π-conjugated system. ias.ac.in The subject molecule, with its electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy-substituted phenyl ring, fits this D-π-A design principle. Computational studies on similar pyridine derivatives have confirmed their potential for good nonlinear behavior. researchgate.netresearchgate.net

Furthermore, the use of pyridine-based ligands to form coordination complexes allows for the creation of materials with tailored electrochromic and electrochemical properties. acs.org By carefully selecting the metal ion and ligand structure, it is possible to create molecular assemblies that exhibit unique functionalities, such as switchable optical states and controlled electron transfer pathways. acs.org

Role as a Key Chemical Intermediate in the Synthesis of Complex Organic Molecules for Agricultural and Pharmaceutical Research

The compound this compound is recognized as a valuable chemical intermediate in the synthesis of more complex molecules, particularly within the agricultural and pharmaceutical sectors. Its structural features, namely the trifluoromethoxy-substituted phenyl ring coupled with a pyridin-3-ol moiety, provide a versatile scaffold for the development of novel bioactive compounds. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, properties that are highly desirable in the design of new drugs and agrochemicals.

While specific, publicly available examples of complex molecules synthesized directly from this compound are limited in the current scientific literature, the broader class of phenylpyridine derivatives is well-established in the creation of various commercial products. For instance, derivatives of 2-phenylpyridine (B120327) are utilized as precursors in the synthesis of certain insecticides. The strategic placement of the trifluoromethoxy group on the phenyl ring of this particular pyridinol suggests its potential as a building block for creating new generations of pesticides with potentially improved efficacy and toxicological profiles.

In pharmaceutical research, the pyridin-3-ol core is a common motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The combination of this heterocyclic system with a trifluoromethoxyphenyl group can lead to the generation of novel molecular entities for drug discovery programs. The hydroxyl group on the pyridine ring offers a reactive site for further chemical modifications, such as etherification or esterification, allowing for the exploration of a wide chemical space in the search for new therapeutic agents. Patent literature indicates that related structures, such as pyridazinone compounds derived from trifluoromethoxy-phenyl precursors, have been investigated for their potential as D-amino acid oxidase (DAAO) inhibitors, suggesting a possible avenue of investigation for derivatives of this compound.

Table 1: Potential Synthetic Applications of this compound

Field of ResearchPotential Derivative ClassTarget Application
Agricultural ChemistryPyridinyl ether insecticidesCrop protection
Agricultural ChemistryNovel herbicides or fungicidesWeed or fungal control
Pharmaceutical ChemistryDAAO inhibitorsNeurological disorders
Pharmaceutical ChemistryKinase inhibitorsOncology

Photochemical and Photophysical Investigations

Detailed experimental data regarding the photochemical and photophysical properties of this compound are not extensively reported in peer-reviewed literature. However, the fundamental structure of the molecule, a biaryl system composed of a substituted phenyl ring and a pyridinol ring, allows for some theoretical considerations.

Compounds with similar 2-phenylpyridine backbones are known to exhibit interesting photophysical behaviors, including fluorescence. The electronic properties of such systems are dictated by the π-conjugation between the two aromatic rings. The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring and the hydroxyl group on the pyridine ring would be expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation.

Computational studies on related trifluoromethyl-substituted pyridine compounds have been used to predict their electronic transitions, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such theoretical investigations could provide insights into the probable absorption and emission characteristics of this compound. It is plausible that the molecule would exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum, with the potential for fluorescence in the UV or visible range, depending on the specific electronic transitions and the surrounding solvent environment. The photochemical reactivity of pyridinol compounds can involve transformations centered on the hydroxyl group or the pyridine ring itself, although specific pathways for this compound have not been elucidated.

Table 2: Predicted Photophysical Parameters (Theoretical)

ParameterPredicted Value/Characteristic
Absorption Maximum (λ_abs)Expected in the UV region
Emission Maximum (λ_em)Dependent on solvent polarity, potentially fluorescent
Quantum Yield (Φ)Not determined
Excited State Lifetime (τ)Not determined

Emerging Research Directions and Future Prospects for Pyridin 3 Ol Compounds with Trifluoromethoxyaryl Substituents

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.comnih.gov These powerful computational tools are increasingly being employed to accelerate the design and synthesis of novel chemical compounds. For pyridin-3-ol derivatives with trifluoromethoxyaryl substituents, AI and ML can play a pivotal role in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on existing chemical databases to predict the physicochemical properties, biological activities, and potential toxicities of virtual compounds. nih.gov This allows researchers to screen vast chemical spaces and prioritize the synthesis of candidates with the highest probability of success. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features of trifluoromethoxyaryl pyridin-3-ols with desired biological outcomes. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with optimized properties. bohrium.com By providing the desired parameters, such as target protein binding affinity or specific lipophilicity, these models can propose novel 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol analogues that may not have been conceived through traditional medicinal chemistry approaches.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to target molecules. bohrium.com These tools analyze the target structure and propose a step-by-step reaction pathway, often identifying more efficient and cost-effective methods than those devised by human chemists alone. This is particularly valuable for complex heterocyclic systems like the one .

The integration of AI and ML is expected to significantly reduce the time and cost associated with the discovery and development of new pyridin-3-ol-based compounds, paving the way for rapid innovation in this area.

Advancements in Flow Chemistry and Continuous Processing for Efficient Compound Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of organic molecules, offering numerous advantages over traditional batch methods. mdpi.comsci-hub.se These advantages include improved reaction control, enhanced safety, and greater scalability. The application of flow chemistry to the synthesis of pyridin-3-ol compounds with trifluoromethoxyaryl substituents holds significant promise for more efficient and sustainable manufacturing. uc.ptacs.org

Key areas where flow chemistry can impact the synthesis of these compounds include:

Enhanced Safety: Many chemical reactions, particularly those involving hazardous reagents or intermediates, can be performed more safely in a continuous flow setup. The small reaction volumes within the reactor at any given time minimize the risk of runaway reactions or explosions. sci-hub.se

Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures that are not easily accessible in standard batch equipment. This can enable the use of novel synthetic methodologies and the formation of previously inaccessible molecular structures.

The development of dedicated flow chemistry protocols for the synthesis of this compound and its analogues will be a crucial step towards their large-scale production for various applications.

Development of Novel Catalytic Systems for Derivatization and Functionalization

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective transformation of molecules. The development of novel catalytic systems is essential for the derivatization and functionalization of pyridin-3-ol compounds with trifluoromethoxyaryl substituents, allowing for the fine-tuning of their properties.

Future research in this area is likely to focus on:

C-H Functionalization: Direct C-H bond activation and functionalization have emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov The development of catalysts that can selectively functionalize the pyridine (B92270) or phenyl rings of this compound would provide rapid access to a diverse range of analogues. Palladium-catalyzed C-H functionalization has shown promise for the modification of pyridine derivatives. researchgate.net

Late-Stage Fluorination and Trifluoromethoxylation: The introduction of fluorine or trifluoromethoxy groups can have a profound impact on the biological and physical properties of a molecule. nih.gov Developing catalytic methods for the late-stage introduction of these groups onto the pyridin-3-ol scaffold would be highly valuable for lead optimization in drug discovery programs. researchgate.net

Asymmetric Catalysis: For compounds with potential therapeutic applications, the synthesis of single enantiomers is often crucial. The development of chiral catalysts for the asymmetric synthesis of substituted pyridin-3-ol derivatives will be a key area of investigation.

The discovery of new and more efficient catalytic systems will undoubtedly expand the chemical space accessible from the this compound core, leading to the identification of compounds with superior performance characteristics.

Interdisciplinary Research Avenues in Advanced Organic and Supramolecular Chemistry

The future of chemical research lies in the convergence of different disciplines. For pyridin-3-ol compounds with trifluoromethoxyaryl substituents, interdisciplinary research avenues in advanced organic and supramolecular chemistry are expected to yield exciting new discoveries.

Supramolecular Assembly: The pyridine and hydroxyl functionalities of the core structure, along with the potential for halogen bonding from the trifluoromethoxy group, make these compounds interesting building blocks for supramolecular chemistry. acs.org Research into the self-assembly of these molecules could lead to the development of novel materials with interesting properties, such as liquid crystals or porous organic frameworks. The study of terpyridine-metal complexes has demonstrated the potential for creating complex supramolecular architectures. nih.gov

Molecular Recognition and Sensing: The ability of the pyridin-3-ol scaffold to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of molecular sensors. researchgate.net By incorporating appropriate reporter groups, it may be possible to develop compounds that can selectively detect specific ions or molecules.

Functional Materials: The unique electronic properties imparted by the trifluoromethoxyaryl group could be leveraged in the development of new organic electronic materials. smolecule.com Exploration of these compounds in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could uncover novel applications.

By bridging the gap between traditional organic synthesis and other fields like materials science and chemical biology, researchers can unlock the full potential of this versatile class of compounds.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol, and how can side reactions be minimized?

A multi-step approach is typically employed, starting with halogenated pyridine precursors. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride in dimethyl sulfoxide (DMSO) can introduce fluorine groups, followed by nucleophilic substitution to attach the trifluoromethoxyphenyl moiety . To minimize side reactions (e.g., over-fluorination or ring decomposition), strict temperature control (≤100°C) and inert atmospheres are critical. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield (>75%) and purity (>95%) .

Advanced: How does the trifluoromethoxy group influence electronic properties and regioselectivity in cross-coupling reactions?

The trifluoromethoxy group is a strong electron-withdrawing substituent, reducing electron density at the pyridine ring’s 3-position. This enhances reactivity toward nucleophilic aromatic substitution at the 2- and 4-positions, as demonstrated in Suzuki-Miyaura couplings using Pd catalysts . Computational studies (e.g., DFT) show a 15–20% increase in activation energy for reactions at the 3-position compared to non-fluorinated analogs, rationalizing observed regioselectivity .

Basic: What spectroscopic techniques are optimal for structural confirmation, and what diagnostic peaks should researchers prioritize?

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 5.2 Hz) due to coupling with fluorine atoms .
  • ¹⁹F NMR : Distinct signals for trifluoromethoxy (-OCF₃) at δ -58 to -60 ppm .
  • IR Spectroscopy : Stretching vibrations for C-F (1150–1250 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups confirm functionalization .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 260.08 (calculated) validate the molecular formula .

Advanced: How can discrepancies in reported biological activity (e.g., IC₅₀ values) across cell lines be systematically addressed?

Contradictions often arise from variations in assay conditions. For example, IC₅₀ values for antiproliferative activity may differ due to:

  • Cell line metabolism : HepG2 (liver) vs. MCF-7 (breast) cells exhibit varying cytochrome P450 expression, altering compound metabolism .
  • Serum protein binding : Fetal bovine serum (FBS) concentrations >10% can reduce free compound availability, skewing dose-response curves .
    Standardized protocols (e.g., fixed serum concentrations, metabolic inhibitor co-treatment) improve reproducibility.

Basic: What solvent systems are optimal for improving aqueous solubility without compromising stability?

The compound’s logP (~2.5) indicates moderate hydrophobicity. Solubility in aqueous buffers (pH 7.4) can be enhanced to >1 mg/mL using:

  • Co-solvents : 10–20% PEG-400 or DMSO .
  • Cyclodextrin inclusion complexes : Hydroxypropyl-β-cyclodextrin (HPBCD) at 5% w/v increases solubility 5-fold .
    Stability studies (HPLC monitoring) show degradation <5% over 48 hours at 4°C in these systems .

Advanced: What computational strategies predict binding modes of this compound with kinase targets like EGFR or JAK2?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide can model interactions, prioritizing hydrogen bonding with kinase hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations : 100-ns trajectories assess binding stability; RMSD values >2.0 Å suggest conformational shifts reducing affinity .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for trifluoromethoxy group contributions, showing a 2.3 kcal/mol stabilization vs. methoxy analogs .

Basic: How should researchers handle contradictions in thermal stability data (e.g., melting point variations)?

Reported melting points (mp) range from 189–195°C due to polymorphism or hydration. To resolve discrepancies:

  • Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify polymorphic transitions .
  • Karl Fischer titration quantifies residual moisture; anhydrous forms typically show mp >190°C .

Advanced: What mechanistic insights explain the compound’s dual inhibition of COX-2 and 5-LOX in inflammatory models?

The trifluoromethoxy group’s electronegativity enhances hydrogen bonding with Tyr355 in COX-2, while the pyridin-3-ol moiety chelates Fe²⁺ in 5-LOX’s active site, as shown by X-ray crystallography . Synergistic inhibition reduces prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) by >60% in murine macrophages vs. single-target inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.